molecular formula C10H9N3O2 B2904723 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid CAS No. 118618-53-4

4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid

Cat. No.: B2904723
CAS No.: 118618-53-4
M. Wt: 203.201
InChI Key: FRDJARYUYLORJD-UHFFFAOYSA-N
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Description

4-[(1H-1,2,3-Triazol-1-yl)methyl]benzoic acid ( 118618-53-4) is a high-purity, synthetic organic compound supplied for advanced research and development applications . With the molecular formula C 10 H 9 N 3 O 2 and a molecular weight of 203.20 g/mol, it integrates a benzoic acid moiety with a 1,2,3-triazole ring via a methylene linker, creating a versatile bifunctional scaffold . This structure makes it an exceptionally valuable building block in medicinal chemistry and materials science. The carboxylic acid group allows for further derivatization through amide coupling or esterification reactions, while the triazole ring, often introduced via click chemistry, contributes to hydrogen bonding and dipole interactions with biological targets . Researchers primarily utilize this compound as a key precursor in the synthesis of more complex molecules, such as metal-organic frameworks (MOFs), polymers, and potential pharmaceuticals. Its utility is rooted in its ability to serve as a rigid linker that can impart specific geometric and electronic properties to the resulting compound or material. Please note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-(triazol-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)9-3-1-8(2-4-9)7-13-6-5-11-12-13/h1-6H,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDJARYUYLORJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route involves the following steps:

    Preparation of Azide Precursor: The starting material, 4-bromomethylbenzoic acid, is converted to its corresponding azide via nucleophilic substitution using sodium azide.

    Click Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water, under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalability of the CuAAC reaction makes it a viable option for large-scale synthesis. The use of continuous flow reactors can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Esterification: Alcohol and sulfuric acid or hydrochloric acid.

Major Products

    Nitration: Nitro-substituted benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Esterification: Benzoate esters.

Mechanism of Action

The mechanism of action of compounds derived from 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid varies depending on their specific application. In medicinal chemistry, these compounds often target enzymes or receptors involved in disease pathways. For example, some derivatives may inhibit enzymes like acetylcholinesterase, which is involved in neurodegenerative diseases .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Key structural analogs differ in substituents on the triazole ring, benzoic acid backbone, or additional pharmacophores. Examples include:

Compound Name Key Substituents/Modifications Biological Activity Target Reference
4-[(1H-1,2,3-Triazol-1-yl)methyl]benzoic acid Benzoic acid + triazole methyl linker Broad-spectrum (antioxidant, antimicrobial)
4-(4-((5-isopropyl-2-methylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid (5e) Phenoxy group at triazole C4 Antioxidant
(E)-4-(4-(((5-benzyl-4-(thiophen-2-ylmethylene)amino)-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid (7a) Thiophene and benzyl groups, sulfur linkage Antitubercular (InhA inhibition)
4-(4-((1,4-dioxo-1,4-dihydronaphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid (5u) Naphthoquinone moiety Anticancer
3-{[4-(2-Morpholino-4-oxo-1,4-dihydroquinolin-8-yl)-1H-1,2,3-triazol-1-yl]methyl}benzoic acid (37) Morpholine and quinoline groups PI3K inhibition

Key Observations :

  • Electron-withdrawing groups (e.g., naphthoquinone in 5u) enhance anticancer activity by increasing electrophilicity .
  • Sulfur-containing substituents (e.g., thiophene in 7a) improve antitubercular potency, likely via hydrophobic interactions with InhA .
  • Phenolic or morpholine groups (e.g., 5e, 37) modulate solubility and target binding .

Trends :

  • Bulky substituents (e.g., benzyl in 7a) reduce yields due to steric hindrance .
  • Aqueous conditions (e.g., H2O:THF for 5u) improve regioselectivity but prolong reaction times .
Physical and Spectral Properties

Melting points (mp) and IR data highlight crystallinity and functional group interactions:

Compound mp (°C) IR Peaks (cm⁻¹) Reference
4k 129–130 1725 (C=O), 2510-3300 (OH, NH)
7a 196 1700 (C=O), 2481 (COOH)
5e 188 1695 (C=O), 2465 (COOH)
4 (Anticancer) 278–280 1730 (C=O), 2970 (CH-Al)

Insights :

  • Higher mp correlates with extended conjugation (e.g., naphthoquinone in 5u) .
  • Broad O-H/N-H stretches (2500–3300 cm⁻¹) confirm intermolecular H-bonding in crystalline phases .

Antioxidant Activity :

  • Compound 5e (IC50 = 18.7 µM in DPPH assay) outperforms simpler analogs, attributed to electron-donating phenoxy groups stabilizing radicals .

Antimicrobial Activity :

  • 7a and 7c inhibit Mycobacterium tuberculosis InhA (IC50 = 5.6 µM) via hydrophobic interactions with the substrate-binding pocket .

Anticancer Activity :

  • Compound 4 (from ) shows potent cytotoxicity (IC50 = 2.8 µM against MCF-7) due to chromenone-triazole synergy .

Enzyme Inhibition :

  • Compound 37 (PI3K inhibitor, IC50 = 0.7 nM) leverages morpholine for kinase active-site binding .

Biological Activity

4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid, a compound featuring a benzoic acid moiety linked to a 1,2,3-triazole ring, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C10H10N3O2C_{10}H_{10}N_3O_2. The presence of the triazole ring is significant as it enhances the compound's ability to interact with biological targets through hydrogen bonding and mimicking amide bonds, which are crucial for binding interactions in biological systems.

The mechanism of action for this compound involves several biochemical pathways:

  • Target Interaction : The triazole ring allows the compound to form hydrogen bonds with enzymes and receptors, facilitating its biological activity.
  • Cellular Effects : Similar compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) by inducing apoptosis .
  • Inhibition of Enzymes : Compounds in this class have been reported to inhibit carbonic anhydrase-II, a key enzyme involved in various physiological processes .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Exhibits cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values ranging from 15.6 to 23.9 µM .
Antimicrobial Potential activity against various pathogens due to structural features similar to known antimicrobial agents.
Antioxidant Demonstrated antioxidant properties in preliminary studies .
Enzyme Inhibition Inhibits carbonic anhydrase-II and potentially other enzymes involved in cell proliferation .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

  • Cytotoxic Evaluation : A study synthesized a series of triazole-benzoic acid hybrids and evaluated their cytotoxic effects. Compounds showed significant inhibition against cancer cell lines with minimal toxicity towards normal cells .
  • Mechanistic Insights : Research indicates that the most potent derivatives induce apoptosis in cancer cells through direct interaction with critical cellular pathways. For instance, compounds demonstrated improved IC50 values compared to standard chemotherapeutics like doxorubicin .
  • Pharmacokinetics : The stability of the triazole ring contributes to its resistance against metabolic degradation, enhancing its potential as a therapeutic agent. This property is vital for maintaining effective concentrations in biological systems over time .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or "click chemistry" approaches. A common method involves reacting a triazole derivative with a benzaldehyde-substituted precursor under reflux conditions in ethanol or another polar aprotic solvent. For example, describes refluxing substituted benzaldehyde with triazole derivatives in ethanol for 4 hours, followed by solvent evaporation and filtration . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratios), acid catalysis (e.g., glacial acetic acid), and reaction time (4–36 hours depending on substituents) . Yield improvements (>60%) are achieved by using microwave-assisted synthesis, as noted in , which reduces reaction times and enhances regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of triazole substitution and benzoic acid linkage (e.g., δ 13.22 ppm for –COOH in ) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., m/z 384.0892 for a derivative in ) .
  • HPLC : For purity assessment (≥97% purity standards in ) .
  • FTIR : To detect functional groups like –COOH (stretching ~1700 cm⁻¹) and triazole C–N bonds .

Q. How does the compound’s solubility vary across solvents, and what formulations enhance bioavailability in biological assays?

  • Methodological Answer : Solubility is pH-dependent due to the benzoic acid moiety. In aqueous buffers (pH 7.4), solubility is limited (<1 mg/mL), necessitating dimethyl sulfoxide (DMSO) or ethanol for in vitro studies. highlights the use of DMSO stock solutions (10 mM) diluted in culture media for antimicrobial testing . For in vivo studies, sodium salt formulations (neutralized with NaOH) improve solubility .

Advanced Research Questions

Q. What mechanistic insights explain the antimicrobial activity of this compound derivatives?

  • Methodological Answer : Derivatives with electron-withdrawing groups (e.g., –F, –Cl) on the benzoic acid ring exhibit enhanced activity against Gram-positive bacteria (e.g., Staphylococcus aureus). correlates this with increased membrane permeability, demonstrated via fluorescence assays using propidium iodide . Molecular docking studies () suggest triazole-mediated hydrogen bonding with bacterial enzyme active sites (e.g., dihydrofolate reductase) .

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) reveal:

  • HOMO-LUMO gaps : 4.2–4.5 eV, indicating moderate reactivity suitable for nucleophilic additions .
  • Charge distribution : The triazole nitrogen atoms carry partial negative charges (–0.32 e), facilitating interactions with electrophilic targets .
  • Solvatochromic effects : shows redshifted absorption in polar solvents (e.g., ethanol), corroborating DFT-predicted dipole moments (~5.2 D) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer activity in vs. antimicrobial in ) arise from substituent effects. Systematic SAR studies recommend:

  • Bioisosteric replacement : Swapping –OCH₃ with –CF₃ to enhance metabolic stability .
  • Pharmacophore modeling : Identifying critical hydrogen-bond acceptors (triazole N3) and hydrophobic regions (benzene ring) .
  • In vitro validation : Dose-response assays with standardized cell lines (e.g., MCF-7 for cancer) to control for variability .

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